N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H13FN2O and its molecular weight is 256.28. The purity is usually 95%.
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Scientific Research Applications
PET Tracer Development
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide analogs have been explored as potential PET tracers for imaging serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, has shown promise due to its high affinity and selectivity for 5-HT1A receptors, coupled with favorable brain uptake and stability characteristics (García et al., 2014).
Kinase Inhibitor for Cancer Therapy
Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have demonstrated significant tumor stasis in preclinical models and have progressed to clinical trials due to their effectiveness and favorable safety profiles (Schroeder et al., 2009).
Non-linear Optical Materials and Anticancer Activity
Compounds structurally related to this compound have been synthesized and characterized for their non-linear optical properties and potential anticancer activity. These compounds have demonstrated interactions with the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization and exhibiting anticancer effects (Jayarajan et al., 2019).
Investigation of MAO-B Imaging Tracers
Analogues of this compound have been explored as potential imaging tracers for monoamine oxidase B (MAO-B), which is involved in various neuropsychiatric and neurodegenerative disorders. These tracers aim to improve in vivo quantification of MAO-B using PET imaging techniques (Beer et al., 1995).
PARP Inhibitors for Cancer Treatment
Derivatives of this compound have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. These compounds have shown efficacy in cancer models, particularly in combination with other treatments, highlighting their potential as part of cancer therapy regimens (Penning et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It is likely that the compound interacts with its target protein, leading to changes in the protein’s function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown insecticidal activity, suggesting that this compound may also have potential uses in pest control .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-9-11(7-8-17-14)15(19)18-13-6-5-10-3-1-2-4-12(10)13/h1-4,7-9,13H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENDEWDSTWWOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.